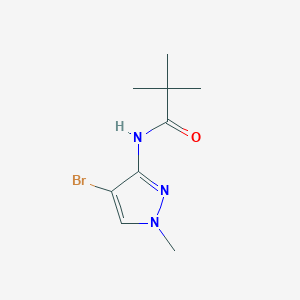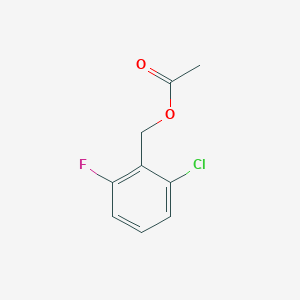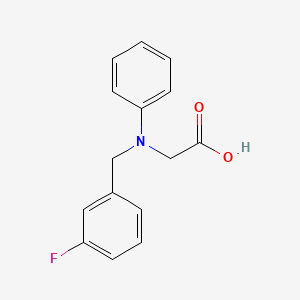
Xanthylium, 9-(2-carboxy-3,4,5,6-tetrachlorophenyl)-3,6-dihydroxy-2,4,5,7-tetraiodo-, inner salt, disodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Xanthylium, 9-(2-carboxy-3,4,5,6-tetrachlorophenyl)-3,6-dihydroxy-2,4,5,7-tetraiodo-, inner salt, disodium salt is a complex organic compound known for its unique chemical structure and properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Xanthylium, 9-(2-carboxy-3,4,5,6-tetrachlorophenyl)-3,6-dihydroxy-2,4,5,7-tetraiodo-, inner salt, disodium salt typically involves multi-step organic reactions. The process begins with the preparation of the tetrachlorophenyl precursor, followed by the introduction of hydroxyl and iodine groups through controlled reactions. The final step involves the formation of the inner salt and disodium salt, which stabilizes the compound.
Industrial Production Methods
Industrial production of this compound requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts. Large-scale synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as chromatography, is essential to obtain the desired purity of the compound.
化学反应分析
Types of Reactions
Xanthylium, 9-(2-carboxy-3,4,5,6-tetrachlorophenyl)-3,6-dihydroxy-2,4,5,7-tetraiodo-, inner salt, disodium salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove halogen atoms.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dehalogenated derivatives.
科学研究应用
Chemistry
In chemistry, this compound is used as a reagent in various organic synthesis reactions due to its reactivity and ability to introduce halogen atoms into target molecules.
Biology
In biological research, it serves as a probe for studying enzyme activities and protein interactions, thanks to its fluorescent properties.
Medicine
Industry
In the industrial sector, it is used in the production of specialty chemicals and materials, including dyes and pigments.
作用机制
The mechanism of action of Xanthylium, 9-(2-carboxy-3,4,5,6-tetrachlorophenyl)-3,6-dihydroxy-2,4,5,7-tetraiodo-, inner salt, disodium salt involves its interaction with molecular targets such as enzymes and proteins. The compound’s halogen atoms and hydroxyl groups enable it to form strong bonds with these targets, leading to changes in their activity and function. The pathways involved may include oxidative stress and signal transduction.
相似化合物的比较
Similar Compounds
- Xanthylium, 9-(2-carboxy-3,4,5,6-tetrachlorophenyl)-3,6-bis(diethylamino)xanthylium perchlorate
- Xanthylium, 9-(2-carboxy-3,4,5,6-tetrachlorophenyl)-3,6-dihydroxy-2,4,5,7-tetraiodo-, inner salt
Uniqueness
Compared to similar compounds, Xanthylium, 9-(2-carboxy-3,4,5,6-tetrachlorophenyl)-3,6-dihydroxy-2,4,5,7-tetraiodo-, inner salt, disodium salt is unique due to its specific combination of halogen atoms and hydroxyl groups, which confer distinct reactivity and applications. Its disodium salt form also enhances its solubility and stability, making it more suitable for various industrial and research applications.
属性
分子式 |
C20H2Cl4I4NaO5- |
|---|---|
分子量 |
994.6 g/mol |
IUPAC 名称 |
sodium;2,3,4,5-tetrachloro-6-(2,4,5,7-tetraiodo-3-oxido-6-oxoxanthen-9-yl)benzoate |
InChI |
InChI=1S/C20H4Cl4I4O5.Na/c21-10-8(9(20(31)32)11(22)13(24)12(10)23)7-3-1-5(25)16(29)14(27)18(3)33-19-4(7)2-6(26)17(30)15(19)28;/h1-2,29H,(H,31,32);/q;+1/p-2 |
InChI 键 |
UGBBGRBSCHOXSE-UHFFFAOYSA-L |
规范 SMILES |
C1=C2C(=C3C=C(C(=O)C(=C3OC2=C(C(=C1I)[O-])I)I)I)C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)C(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



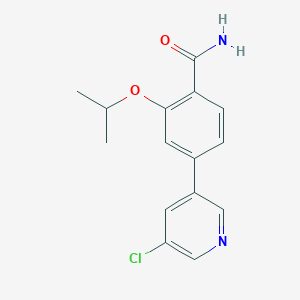
![tert-butyl (2R)-4-oxo-1-[(1S)-1-phenylethyl]piperidine-2-carboxylate](/img/structure/B12849439.png)
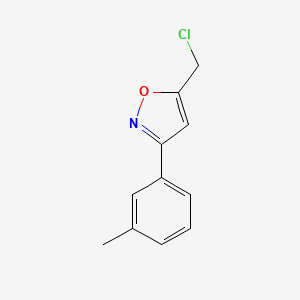
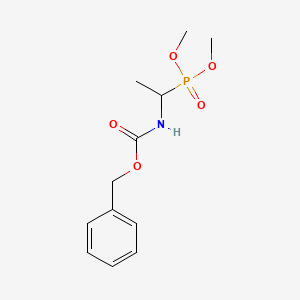
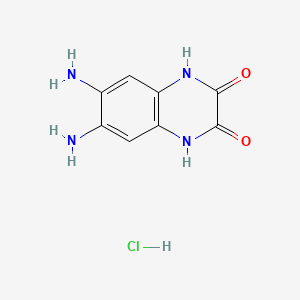
![4-[(5Z)-4-oxo-5-(pyridin-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B12849452.png)


![7-Chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B12849475.png)
